Arimoclomol - 289893-25-0

Arimoclomol

Catalog Number: EVT-316297
CAS Number: 289893-25-0
Molecular Formula: C14H20ClN3O3
Molecular Weight: 313.78 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Arimoclomol is a hydroxylamine derivative classified as a heat shock protein (HSP) co-inducer. [, , ] Arimoclomol functions by amplifying the heat shock response, a critical cellular process responsible for protecting cells against stress and maintaining protein homeostasis. [, ] Unlike other HSP inducers that directly activate heat shock factor 1 (HSF1), Arimoclomol acts by prolonging the activation of HSF1, leading to an amplified and sustained expression of HSPs, particularly HSP70. [, , , , ]

Synthesis Analysis

Arimoclomol can be efficiently synthesized from (R)-(-)-glycidyl nosylate with complete retention of chiral integrity. [] This regioselective and enantiospecific approach ensures the production of the desired enantiomer of Arimoclomol.

Molecular Structure Analysis

While detailed structural data is not explicitly mentioned in the provided papers, Arimoclomol is a chloro-oxime derivative. [] Its chemical structure is characterized by a hydroxylamine moiety and a chlorine atom. [, ]

Mechanism of Action

Arimoclomol acts as a co-inducer of the heat shock response, specifically by amplifying and prolonging the activation of HSF1. [, , , , ] This results in increased expression of HSPs, particularly HSP70, which plays a critical role in protein folding, transport, and degradation. [, , , ] By enhancing HSP70 expression, Arimoclomol aids in maintaining cellular proteostasis, protecting cells from the detrimental effects of misfolded protein accumulation. [, , , ]

Physical and Chemical Properties Analysis

Arimoclomol is orally bioavailable and demonstrates good central nervous system penetration. [, ] It exhibits dose-linear pharmacokinetic exposure with a half-life that remains stable over time. []

Applications
  • Amyotrophic Lateral Sclerosis (ALS): In preclinical models of ALS, Arimoclomol has demonstrated promising results in delaying disease progression, improving muscle function, and extending lifespan. [, , , , , ]
  • Inclusion Body Myositis (IBM): Arimoclomol has shown potential in ameliorating cellular pathology in in vitro and in vivo models of IBM, suggesting it may be a valuable therapeutic target for this debilitating muscle disease. [, , , , , , , , ]
  • Niemann-Pick Type C (NPC): Clinical trials in NPC patients have demonstrated a significant treatment effect with Arimoclomol, resulting in a substantial reduction in annual disease progression, particularly in patients receiving miglustat. [, , ]
  • Other Lysosomal Storage Diseases (LSDs): Preclinical evidence suggests Arimoclomol's potential in treating other LSDs, showing improvement in lysosomal function and attenuation of neurological symptoms in animal models of various LSDs. []
  • Spinal and Bulbar Muscular Atrophy (SBMA): Arimoclomol treatment in SBMA mouse models showed improvement in muscle function, motor neuron survival, and upregulation of neurotrophic factors. []
  • Gaucher Disease: Arimoclomol has been shown to enhance the folding, maturation, activity, and localization of mutated GCase in Gaucher disease models, suggesting therapeutic potential. []
  • Heat Stress: Arimoclomol administration prior to heat stress enhanced the accumulation and sustainment of HSPs in the liver, indicating a potential role in preventing heat-related injuries. []
Future Directions
  • Expansion of Clinical Trials: Further clinical trials are crucial to solidify the therapeutic efficacy and safety of Arimoclomol in various disease contexts, including ALS, IBM, and other LSDs. [, ]
  • Development of Derivatives: Exploration of novel chloro-oxime derivatives based on the Arimoclomol scaffold could lead to the identification of compounds with enhanced potency, improved pharmacokinetic properties, and targeted activity against specific disease pathways. []
  • Biomarker Development: Research on the use of plasma NfH levels as a potential biomarker for monitoring disease progression and treatment response in ALS is ongoing and shows promise. [, ]

Bimoclomol

Compound Description: Bimoclomol is a hydroxylamine derivative, structurally similar to Arimoclomol, that acts as a co-inducer of heat shock protein (HSP) expression []. While also showing potential in preclinical models for treating protein misfolding disorders, neuropathy, and neuropathic pain, its development has been limited, potentially due to its short half-life [].

Relevance: Bimoclomol serves as a structural starting point for the development of Arimoclomol, sharing the core chloro-oxime pharmacophore believed responsible for their HSP co-inducing activity []. The research highlights both compounds' shared mechanism of action while suggesting that Arimoclomol may possess a more favorable pharmacokinetic profile for clinical development.

Relevance: The research consistently positions Arimoclomol as a potential therapeutic alternative to Riluzole for ALS [, ]. While both drugs target different pathways involved in ALS pathogenesis, Arimoclomol's preclinical data suggest it could provide a more substantial therapeutic benefit than Riluzole, particularly in specific ALS subtypes and when combined with other therapeutic strategies.

Miglustat

Compound Description: Miglustat is a substrate reduction therapy drug approved for treating mild to moderate type 1 Gaucher disease []. It inhibits glucosylceramide synthase, an enzyme involved in the synthesis of glycosphingolipids that accumulate in Gaucher disease [].

Relevance: Research suggests that Arimoclomol could be a potential therapeutic alternative or adjunct therapy to Miglustat in treating Niemann-Pick disease type C (NPC) []. Notably, in a clinical trial, Arimoclomol showed a significant treatment effect in NPC patients, including those already receiving Miglustat []. This finding suggests that Arimoclomol may address different pathological aspects of NPC than Miglustat, potentially offering a more comprehensive treatment approach.

2-Hydroxypropyl-β-cyclodextrin

Compound Description: 2-Hydroxypropyl-β-cyclodextrin is a cyclic oligosaccharide derivative being investigated as a potential treatment for various lysosomal storage disorders, including Niemann-Pick disease type C (NPC) []. It acts as a cholesterol chelator and may enhance cholesterol clearance from lysosomes [].

Relevance: Like Miglustat, 2-Hydroxypropyl-β-cyclodextrin is discussed alongside Arimoclomol as a potential treatment for NPC []. The contrasting mechanisms of action between these compounds suggest that combining them may offer a multifaceted therapeutic approach to NPC, potentially addressing different aspects of the disease pathology.

Properties

CAS Number

289893-25-0

Product Name

Arimoclomol

IUPAC Name

(3Z)-N-[(2R)-2-hydroxy-3-piperidin-1-ylpropoxy]-1-oxidopyridin-1-ium-3-carboximidoyl chloride

Molecular Formula

C14H20ClN3O3

Molecular Weight

313.78 g/mol

InChI

InChI=1S/C14H20ClN3O3/c15-14(12-5-4-8-18(20)9-12)16-21-11-13(19)10-17-6-2-1-3-7-17/h4-5,8-9,13,19H,1-3,6-7,10-11H2/b16-14-/t13-/m1/s1

InChI Key

SGEIEGAXKLMUIZ-CYBMUJFWSA-N

SMILES

C1CCN(CC1)CC(CON=C(C2=C[N+](=CC=C2)[O-])Cl)O

Synonyms

arimoclomol
BRX-220
BRX220

Canonical SMILES

C1CCN(CC1)CC(CON=C(C2=C[N+](=CC=C2)[O-])Cl)O

Isomeric SMILES

C1CCN(CC1)C[C@H](CON=C(C2=C[N+](=CC=C2)[O-])Cl)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.